(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid
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Overview
Description
(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a benzyl(methyl)amino group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a suitable amine. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of catalyst, base, and solvent can be tailored to achieve the desired efficiency and cost-effectiveness. Additionally, continuous flow reactors may be employed to enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution at the benzylic position.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of sensors for detecting biomolecules, such as glucose.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing applications . Additionally, the compound can participate in cross-coupling reactions through the formation of palladium complexes, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the benzyl(methyl)amino group, making it less versatile in certain reactions.
Benzylboronic acid: Similar structure but without the methylamino group, affecting its reactivity.
(3-Aminomethylphenyl)boronic acid: Contains an amino group instead of the benzyl(methyl)amino group, leading to different chemical properties.
Uniqueness
(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and benzyl(methyl)amino groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for applications in organic synthesis, sensing, and materials science.
Properties
CAS No. |
397843-59-3 |
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Molecular Formula |
C15H18BNO2 |
Molecular Weight |
255.12 g/mol |
IUPAC Name |
[3-[[benzyl(methyl)amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H18BNO2/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-15(10-14)16(18)19/h2-10,18-19H,11-12H2,1H3 |
InChI Key |
MCCUGKMPFXWKIP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(C)CC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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